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ERβ Agonists at a Glance

The table below summarizes the core characteristics of several selective ERβ agonists.

Compound
Name

Selectivity (vs.
ERα)

Key Pharmacological
Features

Highest Development
Phase

| Prinaberel (ERB-041) [1] [2] [3] | Highly selective agonist [3] | - Selective for ERβ.

Shown to inhibit cancer cell proliferation and modulate adhesion proteins in research models [4]. |
Discontinued (Phase II) for endometriosis, rheumatoid arthritis, and Crohn's disease [1] [2]. | | OSU-
ERβ-12 [5] | >100-fold functional selectivity [5] | - Carborane-based agonist.
Superior pharmacokinetics in pre-clinical models compared to LY500307.

High human liver microsome stability with negligible CYP or hERG interactions [5]. | Pre-clinical [5]. |
| Erteberel (LY500307) [5] | ~270-fold functional selectivity [5] | - Potent ERβ agonist (EC50 = 3.2

nM).
Clinical development reported low and variable oral bioavailability [5]. | Phase II (Completed trials for

schizophrenia and perimenopausal depression) [5]. | | Androstenediol [6] | ~3-fold binding selectivity
for ERβ [6] | - Endogenous steroid and testosterone precursor.

Reported to repress CNS proinflammatory responses in an ERβ-dependent manner [6]. | N/A (Natural
hormone) |
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This table presents key quantitative experimental data for the featured synthetic agonists.

Compound
Name

Binding Affinity
(Ki)

Functional Activity
(EC50)

Toxicology & Off-Target
Profile

| OSU-ERβ-12 [5] | - hERβ: 2.02 nM

hERα: 6.7 nM (Ki ratio ERβ/ERα = 3.3) [5] | - hERβ: 78.3 nM
hERα: >10,000 nM (>100-fold selectivity) [5] | - No activation of related nuclear receptors (AR, PGR,

GR, etc.) up to 10 µM.
Negligible inhibition of CYP enzymes and hERG channel [5]. | | Erteberel (LY500307) [5] | - hERβ:

0.19 nM
hERα: 1.2 nM (Ki ratio ERβ/ERα = 6.3) [5] | - hERβ: 3.2 nM

hERα: 864 nM (~270-fold selectivity) [5] | Information not available in search results. | | Prinaberel [4]
| Information not available in search results. | Information not available in search results. | Information

not available in search results. |

Key Experimental Protocols

To contextualize the data above, here are the methodologies commonly used to generate it.

1. Competitive Binding Assay (for Ki) [5]: This experiment measures direct binding to the receptor.

A cell-free system using recombinant human ERα and ERβ is incubated with a radiolabeled reference
ligand (e.g., estradiol). The test compound competes with this ligand for binding. The concentration

that displaces 50% of the reference ligand is used to calculate the inhibition constant (Ki), quantifying
binding affinity.

2. Transcriptional Activation Assay (for EC50 & Selectivity) [5]: This test assesses the functional
ability of a compound to activate the receptor. HEK-293 cells are transiently transfected with:

An expression vector for either human ERα or ERβ.
A reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of

luciferase. Cells are treated with the test compound, and receptor activation is measured via
luminescence. The half-maximal effective concentration (EC50) is determined, and the ratio of

EC50(ERα) to EC50(ERβ) defines functional selectivity.
3. In Vivo Selectivity (Uterotrophic & UGT Assays) [5]: These assays confirm ERβ selectivity in

live animal models. Uterine hypertrophy in pre-pubescent mice is a classic ERα-mediated effect.
Treatments with selective ERβ agonists should not significantly increase uterine weight. Similarly, in

male mice, atrophy of the urogenital tract (UGT) mass occurs due to suppression of steroidogenesis
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via ERα activation. A selective ERβ agonist should not cause UGT atrophy. These effects can be

further validated using ERα and ERβ knockout mice.

Signaling Pathways of ERβ Agonists

The following diagram illustrates the primary signaling pathways and key cellular effects mediated by

selective ERβ agonists, based on the cited research.

The diagram above shows that ERβ agonists exert their effects through two main types of pathways. The

nuclear genomic pathway leads to changes in gene expression, including the downregulation of cancer-

promoting receptors like CXCR4 and EGFR, and modulation of adhesion proteins. These changes drive the

primary functional outcomes, such as reduced inflammation and inhibition of cancer cell proliferation and

migration [4].

Research Implications

Prinaberel serves as an important tool compound for validating ERβ as a therapeutic target in

various disease models, despite its discontinued clinical development [4] [3].
OSU-ERβ-12 represents a next-generation candidate with a novel carborane structure,

demonstrating that high selectivity can be achieved alongside improved pharmacokinetic properties,
addressing limitations of earlier candidates like LY500307 [5].

The field continues to explore diverse chemical scaffolds, as seen with OSU-ERβ-12's carborane
core, to fine-tune selectivity, efficacy, and drug-like properties.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://en.wikipedia.org/wiki/Prinaberel
https://pmc.ncbi.nlm.nih.gov/articles/PMC9299262/
https://www.nature.com/articles/s41598-025-22258-x
https://pubmed.ncbi.nlm.nih.gov/40480435/
https://www.smolecule.com/products/b548690#prinaberel-vs-other-er-agonists-selectivity
https://www.smolecule.com/products/b548690#prinaberel-vs-other-er-agonists-selectivity
https://www.smolecule.com/products/b548690#prinaberel-vs-other-er-agonists-selectivity
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548690?utm_src=pdf-bulk
https://www.smolecule.com/products/s548690?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

